molecular formula C11H11NO2 B8571864 3-(3-Ethoxyphenyl)-3-oxopropanenitrile

3-(3-Ethoxyphenyl)-3-oxopropanenitrile

Cat. No.: B8571864
M. Wt: 189.21 g/mol
InChI Key: GGJBZEJYEMKQJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Ethoxyphenyl)-3-oxopropanenitrile is an organic compound with the molecular formula C11H11NO2. It is a derivative of benzoylacetonitrile, where an ethoxy group is substituted at the meta position of the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(3-Ethoxyphenyl)-3-oxopropanenitrile can be synthesized through several methods. One common approach involves the reaction of m-ethoxybenzoyl chloride with acetonitrile in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the condensation of m-ethoxybenzaldehyde with malononitrile in the presence of a base like piperidine. This reaction proceeds via a Knoevenagel condensation mechanism, followed by cyclization and dehydration to yield m-ethoxybenzoylacetonitrile.

Industrial Production Methods

Industrial production of m-ethoxybenzoylacetonitrile often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethoxyphenyl)-3-oxopropanenitrile undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

    Oxidation: m-Ethoxybenzoic acid or m-ethoxyacetophenone.

    Reduction: m-Ethoxybenzyl alcohol or m-ethoxybenzylamine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(3-Ethoxyphenyl)-3-oxopropanenitrile has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators.

    Medicine: Research explores its potential as a building block for drug development, particularly in the design of novel therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of m-ethoxybenzoylacetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding or inhibition. The molecular targets and pathways involved vary based on the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    m-Methoxybenzoylacetonitrile: Similar structure but with a methoxy group instead of an ethoxy group.

    p-Ethoxybenzoylacetonitrile: Ethoxy group positioned at the para position.

    m-Ethoxybenzaldehyde: Lacks the acetonitrile group, only has the ethoxybenzene structure.

Uniqueness

3-(3-Ethoxyphenyl)-3-oxopropanenitrile is unique due to the presence of both the ethoxy group and the acetonitrile moiety, which confer distinct reactivity and properties. This combination allows for versatile chemical transformations and applications in various fields.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

3-(3-ethoxyphenyl)-3-oxopropanenitrile

InChI

InChI=1S/C11H11NO2/c1-2-14-10-5-3-4-9(8-10)11(13)6-7-12/h3-5,8H,2,6H2,1H3

InChI Key

GGJBZEJYEMKQJM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)CC#N

Origin of Product

United States

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